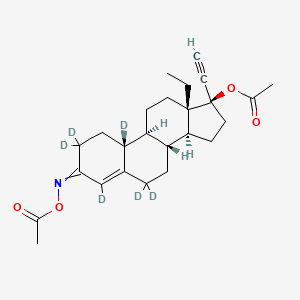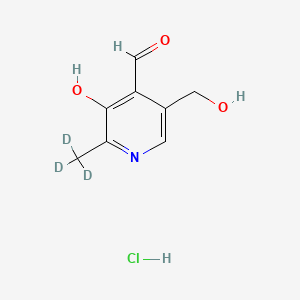
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is a deuterated derivative of benzoic acid methyl ester. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
科学的研究の応用
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester typically involves the methylation of 3,4,5-trihydroxybenzoic acid followed by deuteration. The reaction conditions may include:
Methylation: Using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.
Deuteration: Introducing deuterium atoms through a reaction with deuterated methanol (CD3OD) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for deuterated compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 3,4,5-Tri(methoxy-d3)-benzoic acid.
Reduction: 3,4,5-Tri(methoxy-d3)-benzyl alcohol.
Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.
作用機序
The mechanism of action of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can be involved in metabolic pathways where deuterium substitution affects the rate of enzymatic reactions.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzoic acid methyl ester: The non-deuterated counterpart.
3,4,5-Trifluorobenzoic acid methyl ester: A fluorinated analog with different electronic properties.
3,4,5-Trichlorobenzoic acid methyl ester: A chlorinated analog with distinct reactivity.
Uniqueness
3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is unique due to the presence of deuterium atoms, which confer increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester involves the introduction of deuterium-labeled methoxy groups to the precursor molecule, benzoic acid methyl ester.", "Starting Materials": ["Benzoic acid methyl ester", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Methanol (CH3OH)", "Dimethyl sulfate (CH3)2SO4", "Sodium hydroxide (NaOH)"], "Reaction": ["Step 1: Dissolve benzoic acid methyl ester in D2O and add NaOD. Heat the mixture at 80°C for 2 hours to exchange the hydrogen atoms with deuterium atoms in the carboxylic acid group.", "Step 2: Add CH3OH and (CH3)2SO4 to the reaction mixture and reflux for 4 hours to introduce deuterium-labeled methoxy groups to the molecule.", "Step 3: Neutralize the reaction mixture with NaOH and extract the product with ethyl acetate.", "Step 4: Purify the product by column chromatography to obtain 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester."] } | |
CAS番号 |
1182838-07-8 |
分子式 |
C11H5O5D9 |
分子量 |
235.28 |
沸点 |
274.5±0.0 °C at 760 mmHg |
密度 |
1.1±0.1 g/cm3 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
34140-59-5 (unlabelled) |
同義語 |
METHYL 3,4,5-TRIMETHOXY-D9-BENZOATE |
タグ |
Benzoic Acid Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











